molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Reltecimod

Cat. No.: B610440
CAS No.: 1447799-33-8
M. Wt: 1037.2 g/mol
InChI Key: VRNHFZYMPDKTBS-WYUJEMNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reltecimod is a short-peptide mimetic of the CD28 costimulatory receptor on T cells. It is being developed for the treatment of necrotizing soft tissue infection, a rare and often fatal disease caused by polymicrobial infection of the soft tissue. This compound modulates the host immune response by targeting the co-stimulatory pathway, which is essential for the induction of multiple pro-inflammatory cytokines .

Scientific Research Applications

Reltecimod has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification. In biology, it is used to investigate the role of the CD28 costimulatory receptor in T cell activation and immune response. In medicine, this compound is being developed as a therapeutic agent for the treatment of necrotizing soft tissue infection. It has shown clinical benefits in patients with this condition, providing sustained survival benefits and reducing the hyperinflammatory response associated with severe infections .

Preparation Methods

Reltecimod, previously known as AB103 or p2TA, is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, followed by purification using high-performance liquid chromatography to achieve high chemical and radiochemical purity .

Chemical Reactions Analysis

Reltecimod undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .

Mechanism of Action

Reltecimod exerts its effects by binding to the dimer interface of the CD28 receptor expressed on T cells. This binding modulates the acute inflammatory response by attenuating CD28/B7-2 signaling, which is responsible for the hyperinflammatory response observed during severe infections. By targeting this pathway, this compound reduces the levels of pro-inflammatory cytokines and prevents the excessive release of immune cells, thereby mitigating the systemic inflammatory response and improving survival outcomes .

Comparison with Similar Compounds

Reltecimod is unique in its ability to modulate the host immune response by targeting the CD28 costimulatory pathway. Similar compounds include other peptide mimetics and immunomodulatory agents that target different pathways involved in the immune response. For example, abatacept and belatacept are fusion proteins that also target the CD28 pathway but have different mechanisms of action and clinical applications. This compound’s rapid onset of effect and sustained clinical benefits make it a promising therapeutic agent for the treatment of severe infections .

Properties

CAS No.

1447799-33-8

Molecular Formula

C46H72N10O15S

Molecular Weight

1037.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

InChI Key

VRNHFZYMPDKTBS-WYUJEMNCSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod
Reactant of Route 3
Reactant of Route 3
Reltecimod
Reactant of Route 4
Reactant of Route 4
Reltecimod
Reactant of Route 5
Reactant of Route 5
Reltecimod
Reactant of Route 6
Reactant of Route 6
Reltecimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.